molecular formula C13H22O2 B1197399 3-(2-Oxopropyl)-2-pentylcyclopentanone CAS No. 40942-73-2

3-(2-Oxopropyl)-2-pentylcyclopentanone

Cat. No.: B1197399
CAS No.: 40942-73-2
M. Wt: 210.31 g/mol
InChI Key: PMVDYAQAPLAXSY-UHFFFAOYSA-N
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Description

3-(2-Oxopropyl)-2-pentylcyclopentanone is an organic compound with the molecular formula C13H22O2 It is a derivative of cyclopentanone, featuring a 2-pentyl group and a 3-(2-oxopropyl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopropyl)-2-pentylcyclopentanone can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with 2-bromo-2-pentanone under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentanone, followed by the addition of the alkylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopropyl)-2-pentylcyclopentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Scientific Research Applications

3-(2-Oxopropyl)-2-pentylcyclopentanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-(2-Oxopropyl)-2-pentylcyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone, 3-(2-oxopropyl)-: A closely related compound with similar structural features.

    Cyclopentanone, 2-(2-oxopropyl)-: Another isomer with the oxopropyl group at a different position.

    Cyclopentanone, 3-(2-oxopropyl)-2-(pent-2-en-1-yl): A derivative with an additional unsaturated group.

Uniqueness

3-(2-Oxopropyl)-2-pentylcyclopentanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications and applications, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

3-(2-oxopropyl)-2-pentylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-3-4-5-6-12-11(9-10(2)14)7-8-13(12)15/h11-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVDYAQAPLAXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866027
Record name Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40942-73-2
Record name 3-(2-Oxopropyl)-2-pentylcyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40942-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentanone, 3-(2-oxopropyl)-2-pentyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-oxopropyl)-2-pentylcyclopentan-1-one
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Synthesis routes and methods I

Procedure details

513 g of 2-n-pentyl-3-(1-carbethoxy-2-oxopropyl)-1-cyclopentanone were mixed in an autoclave with an equal weight of water. The autoclave was then purged of the air which it contained, closed and heated up to a temperature of 140°-150° C for 2 hours. After cooling, extraction, washing and distillation, there was obtained 332 g of 2-n-pentyl-3-(2-oxopropyl)-1-cyclopentanone (yield = 90.6%) having nD20 = 1.432 and d420 = 0.961.
Name
2-n-pentyl-3-(1-carbethoxy-2-oxopropyl)-1-cyclopentanone
Quantity
513 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

567 g of 2-n-pentyl-(1-carbomethoxy-2-oxopropyl)-1-cyclopentanone were hydrolysed using an equal weight of water according to the method described in Example 1 (b). There were obtained 391 g of 2-n-pentyl-3-(2-oxopropyl)-1-cyclopentanone (overall yield = 80% based on the amount of 2-n-pentyl-cyclopent-2-en-1-one consumed) having the physical constants shown in Example 1 (b).
Name
2-n-pentyl-(1-carbomethoxy-2-oxopropyl)-1-cyclopentanone
Quantity
567 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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